molecular formula C13H19ClN2 B11925573 1-(1-Phenylcyclopropyl)piperazine hydrochloride CAS No. 1346808-46-5

1-(1-Phenylcyclopropyl)piperazine hydrochloride

Cat. No.: B11925573
CAS No.: 1346808-46-5
M. Wt: 238.75 g/mol
InChI Key: ZXNYOHTZKYJHIJ-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H19ClN2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(1-Phenylcyclopropyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Phenylcyclopropyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Phenylcyclopropyl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

1-(1-Phenylcyclopropyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which differentiate it from other similar compounds.

Properties

CAS No.

1346808-46-5

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-(1-phenylcyclopropyl)piperazine;hydrochloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;/h1-5,14H,6-11H2;1H

InChI Key

ZXNYOHTZKYJHIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl

Origin of Product

United States

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